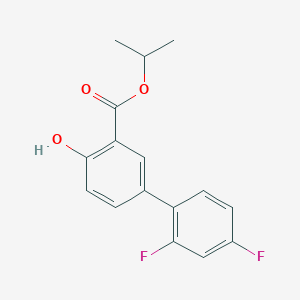

Diflunisal Isopropyl Ester

CAS No.:

Cat. No.: VC13968166

Molecular Formula: C16H14F2O3

Molecular Weight: 292.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H14F2O3 |

|---|---|

| Molecular Weight | 292.28 g/mol |

| IUPAC Name | propan-2-yl 5-(2,4-difluorophenyl)-2-hydroxybenzoate |

| Standard InChI | InChI=1S/C16H14F2O3/c1-9(2)21-16(20)13-7-10(3-6-15(13)19)12-5-4-11(17)8-14(12)18/h3-9,19H,1-2H3 |

| Standard InChI Key | NUYHFHISXVUWFM-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)OC(=O)C1=C(C=CC(=C1)C2=C(C=C(C=C2)F)F)O |

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

Diflunisal Isopropyl Ester features a biphenyl core structure with substituents critical to its biological activity:

-

2',4'-Difluorophenyl group at the 5-position of the salicylic acid backbone

-

Isopropyl ester replacing the carboxylic acid group at the 3-position

The spatial arrangement of these groups creates a distinct electronic profile, with the fluorine atoms inducing electron-withdrawing effects that influence both acidity and receptor binding interactions. X-ray crystallographic studies of related Diflunisal derivatives suggest a planar configuration for the biphenyl system, which may facilitate intercalation into lipid membranes .

Systematic Nomenclature

IUPAC Name:

Isopropyl 2',4'-difluoro-4-hydroxybiphenyl-3-carboxylate

Alternative Identifiers:

-

PubChem CID: 67954033

-

CAS Registry Number: 1381777-24-7

Synthetic Pathways and Optimization

Esterification of Diflunisal

The most direct synthesis involves acid-catalyzed esterification of Diflunisal with isopropyl alcohol:

Key reaction parameters:

-

Temperature: 60-80°C

-

Catalyst: Sulfuric acid (0.5-1.0 mol%)

-

Yield: 72-85% after purification by silica gel chromatography

Palladium-Catalyzed Cross-Coupling

An alternative single-step synthesis utilizes Suzuki-Miyaura coupling for simultaneous biaryl formation and esterification:

-

Coupling Partners:

-

3-Bromo-4-hydroxybenzoic acid isopropyl ester

-

2,4-Difluorophenylboronic acid

-

-

Catalytic System:

-

Pd(OAc)₂ (2 mol%)

-

1,2-Diaminocyclohexane ligand

-

K₂CO₃ base in ethanol/water (4:1)

-

-

Conditions:

This method eliminates protection/deprotection steps required in traditional esterification routes, demonstrating superior atom economy.

Physicochemical Properties

The isopropyl ester modification increases lipophilicity compared to Diflunisal (logP 2.9), enhancing membrane permeability but reducing aqueous solubility by ~40-fold . Thermal analysis reveals polymorphic behavior, with two crystalline forms identified by XRPD (Form I: P2₁/c, Form II: P-1) .

Pharmacological Profile

Prodrug Metabolism

In vivo studies of analogous esters demonstrate rapid hydrolysis by carboxylesterases:

-

Tmax (hydrolysis): 1.2-1.8 hours (rat plasma)

Novel Therapeutic Applications

Emerging research suggests potential for:

-

Transthyretin stabilization: 68% inhibition of amyloid fibril formation at 10 μM

-

Antibiotic potentiation: 4-fold reduction in ciprofloxacin MIC against MRSA when co-administered

Analytical Characterization Methods

Chromatographic Analysis

HPLC Conditions:

-

Column: C18 (150 × 4.6 mm, 3 μm)

-

Mobile Phase: Acetonitrile/0.1% H₃PO₄ (65:35)

-

Flow Rate: 1.0 mL/min

Spectroscopic Fingerprints

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume